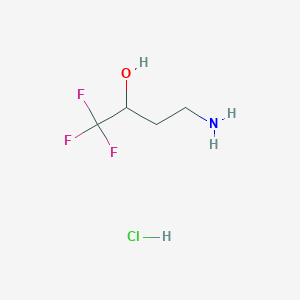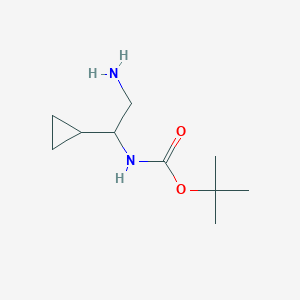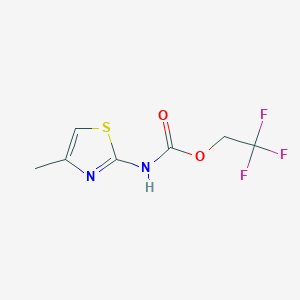![molecular formula C10H14FNO B1527946 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene CAS No. 1250220-60-0](/img/structure/B1527946.png)
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Vue d'ensemble
Description
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is a chemical compound that holds immense potential in scientific research. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is C10H14FNO . The molecular weight is 183.22 .Applications De Recherche Scientifique
Medicine
In the medical field, this compound’s derivatives have potential as pharmacological agents. While specific data on “1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” is limited, structurally related compounds have been explored for their antimicrobial properties . Such compounds could be investigated for their efficacy against various bacterial strains, contributing to the development of new antibiotics.
Agriculture
In agriculture, the compound could be studied for its role as a growth promoter or pesticide. Its aminobutan-2-yl group might interact with plant enzymes or pests, influencing growth patterns or providing pest resistance .
Materials Science
“1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” could serve as a precursor in synthesizing advanced materials. Its benzene ring provides a stable backbone for creating polymers or coatings with specific properties like increased durability or chemical resistance .
Environmental Science
This compound may have applications in environmental science, particularly in the synthesis of compounds used in water treatment or pollution control. Its ability to bind with other substances could be harnessed to capture pollutants or facilitate their breakdown .
Analytical Chemistry
The compound’s unique structure could be utilized in analytical chemistry as a reagent or a standard for calibrating instruments. Its fluorobenzene moiety, in particular, might be useful in spectroscopic analysis due to its distinct electronic properties .
Biochemistry
In biochemistry, “1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene” could be used to study enzyme-substrate interactions or as a building block for synthesizing biomolecules. Its aminobutan-2-yl group could mimic natural substrates or inhibitors, providing insights into enzyme mechanisms .
Pharmacology
The compound’s potential in pharmacology lies in drug design and discovery. It could be modified to enhance its interaction with biological targets, leading to the development of new therapeutic agents .
Chemical Engineering
Finally, in chemical engineering, this compound could be important in process optimization. Its stability under various conditions makes it a candidate for use in high-temperature or high-pressure reactions, which are common in industrial chemical synthesis .
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPKKRXQPQTPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)




![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)


